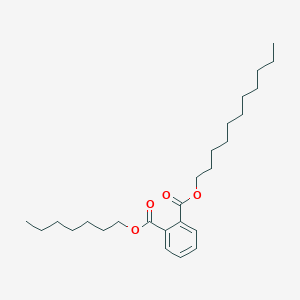

Heptyl Undecyl Phthalate

Übersicht

Beschreibung

Phthalic acid, heptyl undecyl ester is a type of phthalate ester, which is a derivative of phthalic acid. Phthalate esters are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. These compounds are commonly found in a variety of products, including toys, food packaging, and medical devices .

Vorbereitungsmethoden

Phthalic acid, heptyl undecyl ester is typically synthesized through the esterification of phthalic anhydride with heptyl and undecyl alcohols. The reaction is catalyzed by sulfuric acid and involves heating the reactants under reflux conditions. The process can be summarized in two stages: the formation of the monoester, followed by the formation of the diester . Industrial production methods often involve continuous processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Reaction Kinetics

The esterification follows second-order kinetics, with rate constants influenced by alkyl chain length and catalyst concentration. Activation energies () and pre-exponential factors () for HUP precursors are:

| Alcohol | (kJ/mol) | (min⁻¹) |

|---|---|---|

| Heptyl | 68.3 | |

| Undecyl | 64.6 |

Longer alkyl chains (e.g., undecyl) reduce reaction rates due to steric hindrance, while higher temperatures accelerate the process .

Environmental Degradation Pathways

HUP undergoes biodegradation via microbial hydrolysis, yielding phthalic acid and corresponding alcohols. Key findings include:

-

Hydrolysis :

Microbial enzymes (e.g., esterases) facilitate this reaction, with half-lives ranging from weeks to months in aerobic soils .

-

Oxidative Degradation :

Under UV exposure, HUP decomposes into phthalate radicals , which further oxidize to form smaller hydrocarbons and CO₂ .

Interaction Studies

-

Plasticizer-Polymer Interactions :

HUP integrates into polymer matrices (e.g., PVC) via van der Waals forces, reducing glass transition temperatures () and enhancing flexibility . -

Toxicological Interactions :

Metabolites like monoheptyl phthalate inhibit gap junctional intercellular communication in rodent hepatocytes, though no such effects are observed in primates or humans .

Comparative Reactivity

HUP’s reactivity contrasts with other phthalates:

| Phthalate | Reactivity (vs. HUP) | Key Difference |

|---|---|---|

| Di-n-butyl phthalate | Higher | Shorter alkyl chains |

| Di(2-ethylhexyl) phthalate | Lower | Branched alkyl chains |

HUP’s linear alkyl chains enhance hydrophobicity and reduce volatility compared to branched analogs .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Heptyl undecyl phthalate is predominantly used as a plasticizer in the following areas:

- Polymer Manufacturing : HUP is extensively used in the production of polyvinyl chloride (PVC) and other thermoplastic materials. Its properties allow for improved flexibility and workability, essential for applications in automotive interiors, flooring, and electrical insulation .

- Adhesives and Sealants : The compound is incorporated into adhesives and sealants to enhance their performance characteristics, particularly in construction materials where durability is critical .

- Coatings : HUP serves as a plasticizer in coatings for various substrates, providing enhanced adhesion and flexibility .

- Consumer Products : It is found in toys, garden hoses, and household items where flexibility and safety are paramount. The low volatility of HUP minimizes off-gassing, reducing exposure risks .

Scientific Research Applications

Research on this compound has focused on several key areas:

- Toxicity Studies : Investigations into the toxicity of HUP have revealed potential reproductive and developmental risks. Studies indicate that exposure to high concentrations may lead to teratogenic effects in animal models, highlighting the need for careful regulation .

- Environmental Impact Assessments : Research has demonstrated that HUP can leach from products into the environment, contributing to pollution in soil and water systems. Its persistence raises concerns regarding ecological toxicity and bioaccumulation .

- Biological Activity Research : Emerging studies suggest that phthalates, including HUP, may possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against bacterial strains, indicating potential applications beyond plasticization .

Case Study 1: Automotive Industry

In the automotive sector, this compound has been used in interior components such as dashboards and seating materials. A study analyzing the performance of HUP-based plastics revealed enhanced flexibility and resistance to degradation under UV exposure compared to traditional plasticizers. This application underscores the compound's utility in demanding environments where longevity is required.

Case Study 2: Construction Materials

Research conducted on construction materials incorporating HUP demonstrated improved adhesion properties in sealants used for roofing applications. The findings indicated that HUP-enhanced sealants maintained their integrity over extended periods compared to those without the plasticizer. This highlights its importance in ensuring structural safety and longevity.

Data Table: Comparison of Phthalate Esters

| Property/Characteristic | This compound | Di(2-ethylhexyl) Phthalate | Diisononyl Phthalate |

|---|---|---|---|

| Chemical Structure | C26H42O4 | C24H38O4 | C23H38O4 |

| Primary Use | Plasticizer | Plasticizer | Plasticizer |

| Toxicity Level | Moderate | High | Moderate |

| Environmental Persistence | Moderate | High | High |

Wirkmechanismus

The mechanism of action of phthalic acid, heptyl undecyl ester involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces. In biological systems, phthalate esters can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Phthalic acid, heptyl undecyl ester can be compared with other phthalate esters, such as:

- Di-n-butyl phthalate (DnBP)

- Diethyl phthalate (DEP)

- Dimethyl phthalate (DMP)

- Di(2-ethylhexyl) phthalate (DEHP)

- Diisobutyl phthalate (DiBP)

While all these compounds serve as plasticizers, phthalic acid, heptyl undecyl ester is unique due to its specific alkyl chain lengths, which confer distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where specific flexibility and durability are required .

Biologische Aktivität

Heptyl undecyl phthalate (HUP) is a phthalate ester commonly used as a plasticizer in various industrial applications. This article delves into the biological activity of HUP, focusing on its toxicity, endocrine-disrupting properties, and potential ecological impacts, supported by case studies and research findings.

Chemical Structure and Properties

This compound is the diester of phthalic acid with heptyl and undecyl alcohols. Its molecular formula is , with an average molecular weight of approximately 418.62 g/mol. The synthesis typically involves the esterification of phthalic anhydride with heptyl and undecyl alcohols, often catalyzed by sulfuric acid .

Biological Activity Overview

Phthalates, including HUP, are known for their endocrine-disrupting effects , which can interfere with hormonal functions in animals and humans. The biological activities of HUP can be categorized as follows:

Toxicological Studies

Several studies have assessed the toxicity of phthalates, including HUP. Key findings include:

- Reproductive and Developmental Toxicity : A targeted assessment identified HUP as posing risks for reproductive and developmental toxicity. It was classified as potentially harmful to unborn children (Category 2) and as having possible risks for impaired fertility (Category 3) .

- Animal Studies : In animal studies involving similar phthalates, high incidences of teratogenic effects were observed at doses exceeding 1000 mg/kg-bw per day. These studies reported significant maternal weight loss and fetal development issues at elevated exposure levels .

Study on Hepatic Effects

A comparative study on the hepatic effects of various phthalate esters, including those structurally similar to HUP, revealed that exposure led to increased liver weights and inhibited gap junctional intercellular communication (GJIC) in rats. This inhibition is associated with tumorigenic responses observed in chronic exposure scenarios .

Environmental Toxicity Assessment

Research assessing the acute toxicity of phthalate esters found that HUP exhibited low acute oral toxicity but raised concerns regarding chronic exposure effects in aquatic environments . The study highlighted the need for further investigation into the long-term ecological impacts of HUP.

Summary of Toxicological Findings

| Study | Endpoint | Findings | Dose (mg/kg-bw/day) |

|---|---|---|---|

| Study A | Reproductive Toxicity | Teratogenic effects observed | >1000 |

| Study B | Hepatic Effects | Increased liver weight; GJIC inhibition | 5000 |

| Study C | Environmental Impact | Low acute toxicity; chronic concerns | N/A |

Eigenschaften

IUPAC Name |

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKYQKHSCWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883153 | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-88-8, 68515-42-4 | |

| Record name | Heptyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL UNDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.